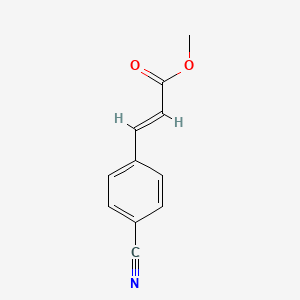

(E)-Methyl 3-(4-cyanophenyl)acrylate

Description

Significance of Cinnamate (B1238496) Derivatives in Organic and Polymer Chemistry

Cinnamic acid and its derivatives, known as cinnamates, are a class of organic compounds that hold a prominent position in both organic and polymer chemistry. researchgate.netnih.gov Structurally, they consist of an acrylic acid group attached to a phenyl ring, making them a subset of acrylate (B77674) esters. nih.gov This structure provides two key reactive sites: the carboxylic acid group (or its ester derivative) and the conjugated double bond, which allow for a variety of chemical transformations. researchgate.net

Cinnamate derivatives are crucial intermediates in the synthesis of other important organic molecules, such as stilbenes and styrenes. researchgate.netjocpr.com In polymer science, the presence of hydroxyl and carboxyl groups in many cinnamic acid derivatives enables their use in polycondensation reactions to create polyesters and polyamides. researchgate.net Furthermore, the double bond in the cinnamate structure is photo-responsive. It can undergo E-Z (cis-trans) photoisomerization and, in the solid state, [2+2] photocycloaddition. researchgate.net This light-sensitive behavior is exploited in the development of photoreactive polymers, which have applications in areas like light-responsive liquid crystal systems and drug delivery carriers. researchgate.net

Role of Nitrile Functional Groups in Chemical Reactivity and Material Design

The nitrile or cyano (-C≡N) functional group is a small but powerful component in the design of new molecules and materials. nj-finechem.com Its strong electron-withdrawing nature and linear geometry influence the electronic properties and packing of molecules. The high polarity of the cyano group imparts unique characteristics to compounds, such as high boiling points and solubility in polar solvents. numberanalytics.com

In terms of chemical reactivity, nitriles are highly versatile. They can be hydrolyzed to form amides and subsequently carboxylic acids, or reduced to produce primary amines. numberanalytics.comebsco.comslideshare.net This reactivity makes them valuable intermediates in organic synthesis. nj-finechem.com In material design, the incorporation of nitrile groups is a key strategy for modifying polymer properties. For example, polyacrylonitrile, a polymer derived from a nitrile-containing monomer, is a precursor for carbon fiber production. numberanalytics.com The nitrile groups in polymers can undergo various post-polymerization modifications, allowing for the introduction of new functionalities. researchgate.net This adaptability makes nitrile-containing polymers suitable for diverse applications, including the development of high-performance materials for the aerospace and automotive industries. numberanalytics.com

Overview of (E)-Methyl 3-(4-cyanophenyl)acrylate: Context and Research Trajectory

This compound is an organic compound that integrates the key features of a cinnamate ester and a nitrile-containing aromatic compound. Its structure consists of a methyl acrylate backbone, a phenyl ring, and a cyano group at the para position of the ring. The '(E)' designation specifies the stereochemistry across the carbon-carbon double bond, indicating a trans configuration where the larger substituent groups are on opposite sides. This specific arrangement results in a conjugated system that spans the entire molecule, from the nitrile group to the carbonyl group of the ester.

| Identifier | Value |

|---|---|

| CAS Number | 67472-79-1 chemicalbook.com |

| Molecular Formula | C11H9NO2 chemicalbook.com |

| Molecular Weight | 187.19 g/mol chemicalbook.com |

| IUPAC Name | methyl (E)-3-(4-cyanophenyl)prop-2-enoate |

The physical properties of the compound have been reported as follows:

| Property | Value |

|---|---|

| Melting Point | 98-103 °C chemicalbook.com |

| Boiling Point (Predicted) | 339.9±25.0 °C chemicalbook.com |

| Density (Predicted) | 1.15±0.1 g/cm3 chemicalbook.com |

The synthesis of this compound is a subject of interest in organic chemistry, with several established methods for its preparation. These routes leverage fundamental carbon-carbon bond-forming reactions.

| Reaction | Description |

|---|---|

| Knoevenagel Condensation | This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. nih.gov For this specific compound, 4-cyanobenzaldehyde (B52832) reacts with methyl cyanoacetate (B8463686) or a related active methylene compound, often catalyzed by a base like piperidine (B6355638) or an ammonium (B1175870) salt. jmcs.org.mxnih.govresearchgate.net |

| Heck Reaction | The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. mdpi.com this compound can be synthesized by reacting 4-bromobenzonitrile (B114466) with methyl acrylate in the presence of a palladium catalyst and a base. chemicalbook.comresearchgate.netresearchgate.net |

| Wittig Reaction | This reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. nih.gov The synthesis can be achieved by reacting 4-cyanobenzaldehyde with a stabilized phosphorane like (carbomethoxymethylene)triphenylphosphorane. mdpi.com |

The research trajectory for this compound is driven by its unique molecular structure. The combination of a polar nitrile group, an extended conjugated system, and a polymerizable acrylate group makes it a candidate for creating functional polymers and materials with specific optical or electronic properties. It is investigated as a monomer in polymerization studies to create polymers with high refractive indices or specific thermal characteristics. Its structural similarity to molecules used in liquid crystal and nonlinear optics research suggests its potential in these advanced materials science applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(4-cyanophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZMIJFSAZPYEZ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67472-79-1 | |

| Record name | methyl (E)-3-(4-cyanophenyl)prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for E Methyl 3 4 Cyanophenyl Acrylate and Its Precursors

Regioselective Synthetic Approaches to Acrylate (B77674) Frameworks

Regioselectivity, the control over the region of a molecule where a chemical reaction occurs, is a fundamental challenge in the synthesis of complex acrylate frameworks. The ability to direct reactions to a specific site on a molecule is crucial for avoiding the formation of unwanted isomers and ensuring high yields of the desired product. In the context of aryl acrylates like (E)-Methyl 3-(4-cyanophenyl)acrylate, regioselectivity is paramount, particularly when introducing substituents onto either the aromatic ring or the acrylate backbone.

Enzymatic methods have emerged as a powerful tool for achieving high regioselectivity in polymer modification, a principle that can be extended to smaller molecules. nih.gov For instance, lipases have been used for the regioselective modification of ester functions in poly(methyl acrylate) telomers. nih.gov This bio-catalytic approach demonstrates the potential for enzymes to distinguish between chemically similar functional groups based on their position within a molecule, a level of control that is often difficult to achieve with conventional chemical methods. nih.gov Another approach involves the use of specifically designed electrophiles, such as α-arylsulfonyloxyacrylates, which can direct palladium-catalyzed cross-coupling reactions to the α-position of the acrylate, enabling the synthesis of α-substituted acrylates with high regiocontrol. rsc.org These strategies underscore the importance of reagent and catalyst design in directing the outcome of a reaction to build the desired acrylate architecture precisely.

Palladium-Catalyzed Cross-Coupling Strategies in the Synthesis of Aryl Acrylates

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon (C-C) bonds. wikipedia.org These reactions have become indispensable for the synthesis of aryl acrylates, including cinnamate (B1238496) derivatives, providing reliable and efficient routes from readily available starting materials.

Suzuki–Miyaura Coupling Protocols for Aryl C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is a cornerstone of C-C bond formation. nih.gov Its advantages include mild reaction conditions, commercial availability of a vast array of boronic acids, and tolerance of a wide variety of functional groups. rsc.org In the synthesis of aryl acrylates, this reaction can be employed to form the bond between the aryl group and the acrylate moiety. For the synthesis of this compound, a plausible Suzuki-Miyaura approach would involve the coupling of 4-cyanophenylboronic acid with a suitable vinyl partner, such as methyl 3-bromoacrylate.

The efficacy of the Suzuki-Miyaura coupling is highly dependent on the catalytic system, which typically consists of a palladium source and a ligand. A variety of ligands, including bulky and electron-rich phosphines and N-heterocyclic carbenes (NHCs), have been developed to enhance catalyst activity and stability. nih.gov For instance, polymer-supported Pd-NHC complexes have been shown to be effective and recyclable catalysts for Suzuki-Miyaura reactions, offering advantages in terms of catalyst recovery and reuse. beilstein-journals.org

Table 1: Selected Palladium Catalyst Systems for Suzuki-Miyaura Coupling Reactions

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | 50 | rsc.org |

| Pd₂(dba)₃ | P(tBu)₃ | K₃PO₄ | Toluene | Room Temp | beilstein-journals.org |

| Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene | 100 | nih.gov |

This table presents a selection of catalyst systems used in Suzuki-Miyaura reactions applicable to C-C bond formation. Conditions may vary based on specific substrates.

Heck–Mizoroki Reactions in Cinnamate Synthesis

The Heck-Mizoroki reaction is arguably the most direct and widely used method for synthesizing cinnamate esters. wikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, typically in the presence of a base. organic-chemistry.org The synthesis of this compound is commonly achieved via the Heck reaction between an aryl halide, such as 4-bromobenzonitrile (B114466) or 4-iodobenzonitrile, and methyl acrylate. chemicalbook.com

The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the Pd(0) catalyst. misuratau.edu.ly The choice of catalyst, base, and solvent is critical for achieving high yields and stereoselectivity, with the trans (E) isomer being the predominantly formed product. organic-chemistry.org Common catalysts include palladium(II) acetate (B1210297) and palladium chloride, often used with phosphine (B1218219) ligands, while tertiary amines like triethylamine (B128534) serve as the base to neutralize the hydrogen halide formed during the reaction. wikipedia.orgchemicalbook.com

Table 2: Representative Conditions for Heck-Mizoroki Synthesis of Cinnamate Esters

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromobenzonitrile | Methyl acrylate | [Pd(Cl)(L-κ-C,N,N)] | Triethylamine | DMA | 100 | chemicalbook.com |

| Iodobenzene | Acrylamide | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile (B52724) | Good to Excellent | misuratau.edu.ly |

| 4-Bromoanisole | n-Butyl acrylate | Palladate pre-catalyst | K₂CO₃ | Dioxane | High | ugent.be |

This table summarizes various conditions reported for the Heck-Mizoroki reaction to synthesize cinnamate derivatives. DMA = N,N-dimethyl acetamide.

Morita-Baylis-Hillman (MBH) Adduct Formation and Related Reactions in Cyanophenyl Acrylate Chemistry

The Morita-Baylis-Hillman (MBH) reaction is a powerful, atom-economical C-C bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the catalysis of a nucleophile like a tertiary amine or phosphine. nih.gov This reaction produces densely functionalized molecules known as MBH adducts, which are versatile synthetic intermediates. beilstein-journals.org

In the context of cyanophenyl acrylate chemistry, the MBH reaction between 4-cyanobenzaldehyde (B52832) and methyl acrylate, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), yields the MBH adduct methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate. proquest.com This adduct is a highly functionalized molecule containing a hydroxyl group, a stereocenter, and a reactive double bond, making it a valuable precursor for further synthetic transformations. nih.gov The mechanism involves a conjugate Michael addition of the catalyst to the acrylate, followed by an aldol (B89426) addition to the aldehyde, and finally, elimination of the catalyst. princeton.edu A significant drawback of the MBH reaction is often its slow reaction rate. beilstein-journals.org

Table 3: Catalysts and Conditions for the Morita-Baylis-Hillman Reaction

| Electrophile | Activated Alkene | Catalyst (mol%) | Solvent | Reaction Time | Reference |

|---|---|---|---|---|---|

| 2-Nitrobenzaldehyde | Methyl acrylate | DABCO (65%) | THF (5%) | - | nih.gov |

| Isatin derivatives | Acrylamide | DABCO | Acetonitrile | 5 days | beilstein-journals.org |

| Aromatic Aldehydes | Activated Alkenes | DABCO | - | Days | princeton.edu |

This table illustrates the variety of substrates and catalysts used in the MBH reaction, highlighting the typically long reaction times.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Catalyst System: The choice of palladium precursor and ligand is crucial. While traditional catalysts like Pd(OAc)₂ with phosphine ligands are effective, modern phosphine-free systems and catalysts based on N-heterocyclic carbenes can offer higher stability and turnover numbers. organic-chemistry.org

Base: The strength and solubility of the base can significantly impact the reaction rate. Organic bases like triethylamine are common, but inorganic bases such as potassium carbonate or sodium acetate are also frequently used. wikipedia.org

Solvent: The solvent affects the solubility of reagents and the stability of the catalyst. Polar aprotic solvents like DMF, DMA, and acetonitrile are often employed. chemicalbook.commisuratau.edu.ly

Temperature and Energy Input: Thermal heating is standard, but microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, leading to higher throughput. researchgate.netscience.gov

For the MBH reaction, overcoming the slow reaction rate is a primary optimization goal. Strategies include using more nucleophilic catalysts like DBU, employing protic additives or co-solvents (e.g., phenols, water) to facilitate the proton transfer steps, or applying high pressure. beilstein-journals.orgprinceton.edursc.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals like cinnamate esters.

Alternative Energy Sources: Microwave irradiation is a green alternative to conventional heating, as it offers rapid and efficient energy transfer, leading to shorter reaction times and often cleaner reactions. researchgate.net

Benign Solvents: Replacing hazardous organic solvents like chlorinated hydrocarbons with greener alternatives is a key goal. Acetonitrile and water are considered more environmentally benign options for certain reactions. organic-chemistry.orgnih.gov Enzymatic syntheses can often be performed in aqueous media or even solvent-free conditions. ugal.roresearchgate.net

Catalysis: The use of highly efficient and recyclable catalysts aligns with green chemistry principles. This includes the development of heterogeneous or polymer-supported catalysts that can be easily separated from the reaction mixture and reused. beilstein-journals.org Biocatalysts, such as enzymes, operate under mild conditions (temperature and pH) and exhibit high selectivity, reducing the need for protecting groups and minimizing waste. ugal.ro

Atom Economy: Reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are inherently greener. The Morita-Baylis-Hillman reaction is a prime example of an atom-economical process. nih.gov

Renewable Feedstocks: While not directly related to the specific synthetic steps discussed, a broader green chemistry approach involves sourcing starting materials from renewable resources. For example, trans-cinnamic acid, a precursor to many cinnamate esters, is a natural product found in plants. nsf.gov

By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Chemical Reactivity and Mechanistic Studies of E Methyl 3 4 Cyanophenyl Acrylate

Electrophilic and Nucleophilic Addition Reactions at the C=C Double Bond

The electronic character of the C=C double bond in (E)-Methyl 3-(4-cyanophenyl)acrylate is pivotal to its reactivity. Conjugation with the electron-withdrawing carbonyl group of the ester and the cyano-substituted phenyl ring renders the β-carbon electrophilic and susceptible to attack by nucleophiles.

This polarization makes nucleophilic addition, particularly the Michael or 1,4-conjugate addition, a predominant reaction pathway. researchgate.net A wide array of nucleophiles, including amines, thiols, and carbanions, can add to the double bond. researchgate.netresearchgate.netnih.gov For instance, the addition of amines to α,β-unsaturated esters is a well-established method for synthesizing β-amino esters. researchgate.netnih.gov The reaction is often facilitated by base catalysts or can be promoted by methods such as microwave irradiation to reduce reaction times and improve yields. researchgate.netnih.gov Similarly, phosphine (B1218219) catalysts have been shown to be highly effective in promoting the Michael addition of thiols to acrylate (B77674) systems, often achieving complete conversion in minutes under optimized conditions. researchgate.net

Conversely, the electron-deficient nature of the alkene makes it relatively unreactive towards electrophiles. Standard electrophilic addition reactions that are common for simple alkenes are less favorable for this compound.

Below is a table summarizing typical nucleophilic addition reactions applicable to acrylate systems.

| Nucleophile | Catalyst/Conditions | Product Type | Reference |

| Amines (e.g., Benzylamine) | Microwave irradiation | β-Amino ester | researchgate.netnih.gov |

| Thiols | Phosphines (e.g., DMPP) | β-Thioether ester | researchgate.net |

| Malonate Esters | Organic/Inorganic Bases | Di-ester adduct | researchgate.net |

This table is illustrative of reactions on similar acrylate systems.

Reactions Involving the Ester Moiety

The methyl ester group of this compound can undergo characteristic reactions of carboxylic acid derivatives, most notably hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, (E)-3-(4-cyanophenyl)acrylic acid, under either acidic or basic conditions. wikipedia.org Base-catalyzed hydrolysis, following a bimolecular acyl substitution (BAC2) mechanism, is particularly common for acrylate esters. nih.gov Studies on various acrylate esters have shown that the rate of hydrolysis can be influenced by factors such as the structure of the ester and the reaction conditions. nih.govresearchgate.net Carboxylesterases can also mediate the hydrolysis of acrylate esters, which is considered a significant detoxification pathway for these compounds in biological systems. nih.gov

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting the compound with another alcohol in the presence of an acid or base catalyst. This reaction is useful for modifying the properties of the molecule, for example, by introducing a more complex alcohol moiety.

Transformations of the Nitrile Functional Group

The cyano (nitrile) group on the phenyl ring is a versatile functional handle that can be converted into several other important groups. researchgate.net

Reduction: The nitrile group can be reduced to a primary amine, yielding (E)-methyl 3-(4-(aminomethyl)phenyl)acrylate. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation over metal catalysts. wikipedia.org Various other reducing agents, such as ammonia (B1221849) borane (B79455) or diisopropylaminoborane, have also been developed for the reduction of nitriles to primary amines under mild conditions. organic-chemistry.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. wikipedia.org The reaction typically proceeds in two stages: first to a carboxamide and then, upon further heating, to a carboxylic acid. This allows for the synthesis of (E)-methyl 3-(4-carbamoylphenyl)acrylate or (E)-methyl 3-(4-carboxyphenyl)acrylate, respectively. wikipedia.org The careful control of reaction temperature and reagent ratios is often necessary, especially in acid-catalyzed reactions, to prevent polymerization. wikipedia.org

The following table outlines common reagents for these transformations.

| Transformation | Reagent(s) | Product Functional Group | Reference |

| Reduction | LiAlH₄; H₂/Catalyst; Ammonia Borane | Primary Amine (-CH₂NH₂) | wikipedia.orgorganic-chemistry.org |

| Partial Hydrolysis | H₂SO₄ (cold, conc.) | Amide (-CONH₂) | wikipedia.org |

| Full Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | wikipedia.org |

Investigating Reaction Pathways and Intermediate Species

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Modern computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction pathways, identifying transition states, and characterizing intermediate species. nih.gov

For example, mechanistic studies on the reactions of similar acrylate derivatives have revealed the potential for substrate or solvent molecules to act not just as reactants but also as catalysts or proton shuttles, effectively lowering activation energy barriers. nih.gov In a Michael addition reaction, the process is understood to proceed via the formation of a resonance-stabilized enolate intermediate after the initial nucleophilic attack. researchgate.net For the base-catalyzed hydrolysis of the ester, the reaction follows the BAC2 mechanism, involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the methoxide (B1231860) leaving group. nih.gov Investigating these pathways provides critical insights into the factors that govern reaction rates and selectivity.

Stereoselective Transformations and Control of E/Z Isomerism

The stereochemistry of this compound is defined by the configuration at the C=C double bond.

Control of E/Z Isomerism: The designation "(E)" indicates that the higher priority groups on each carbon of the double bond (the 4-cyanophenyl group and the methoxycarbonyl group) are on opposite sides. studymind.co.uk This isomer is generally the thermodynamically more stable product due to reduced steric hindrance compared to the Z-isomer. Syntheses of such α,β-unsaturated esters, for example, via the Horner-Wadsworth-Emmons reaction, are often designed to selectively produce the E-isomer. The presence of the conjugated system, which is stabilized by π-electron delocalization, also favors the planar trans-configuration. nih.gov Interconversion between E and Z isomers can sometimes be achieved through photochemical isomerization.

Stereoselective Transformations: When new stereocenters are formed during reactions, controlling the stereochemical outcome is a key objective. Nucleophilic addition to the double bond can generate one or two new stereocenters. Asymmetric Michael additions can be achieved by using chiral nucleophiles, chiral catalysts, or chiral auxiliaries. For instance, the addition of a chiral amine, such as (S)-(-)-α-methylbenzylamine, to α,β-unsaturated esters has been shown to produce diastereomeric β-amino esters. nih.gov The ratio of the diastereomers can be influenced by reaction conditions like temperature and reaction time, although achieving high diastereoselectivity can be challenging. nih.gov

| Chiral Reagent | Substrate | Diastereomeric Ratio | Reference |

| (S)-α-methylbenzylamine | Methyl crotonate | 44:56 | nih.gov |

| (S)-α-methylbenzylamine | Methyl methacrylate (B99206) | ~1:1 | nih.gov |

This table shows results for stereoselective additions to similar acrylate substrates.

Derivatization Strategies and Analogue Synthesis

Synthesis of Alkyl and Aryl Esters of 3-(4-cyanophenyl)acrylic Acid

The methyl ester group of (E)-Methyl 3-(4-cyanophenyl)acrylate can be readily exchanged or synthesized from its corresponding carboxylic acid, 3-(4-cyanophenyl)acrylic acid, to produce a variety of alkyl and aryl esters. This is typically achieved through standard esterification or transesterification reactions.

One common method is the direct esterification of the carboxylic acid with an alcohol in the presence of an acid catalyst. Another versatile method for forming aryl esters is the use of coupling agents. For instance, the esterification of a similar acrylic acid has been accomplished using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to react the carboxylic acid with a phenol. asianpubs.org This method is effective for creating a bond between the acrylic acid and a substituted phenol, yielding an aryl acrylate (B77674).

A general procedure for the synthesis of aryl esters from carboxylic acids involves the use of triarylphosphites and N-iodosuccinimide under neutral conditions, providing good to high yields for a range of substrates. rsc.org Additionally, acrylate esters can be synthesized by reacting oxazolone (B7731731) intermediates with various alcohols in the presence of a base like anhydrous sodium acetate (B1210297). nih.gov

Table 1: Representative Esterification Methods for Acrylic Acids

| Method | Reagents | Product Type | Reference |

|---|---|---|---|

| DCC Coupling | 3-(Aryl)acrylic acid, Phenol, DCC, DMAP | Aryl Ester | asianpubs.org |

| Phosphite-Mediated | Carboxylic Acid, Triarylphosphite, N-Iodosuccinimide | Aryl Ester | rsc.org |

| Oxazolone Ring Opening | Oxazolone derivative, Alcohol, Anhydrous Sodium Acetate | Alkyl/Aryl Ester | nih.gov |

Functionalization of the Aromatic Ring System

Modifications to the 4-cyanophenyl ring allow for the fine-tuning of the molecule's electronic and steric properties. While direct functionalization of the ring on this compound can be challenging due to the presence of the reactive acrylate group, derivatives are often prepared by using pre-functionalized starting materials.

For example, a substituted derivative, 4-cyano-3-fluorophenyl 3-(4-hexoxy-3-methoxyphenyl)acrylate, was synthesized starting from 2-fluoro-4-hydroxybenzonitrile. asianpubs.org This demonstrates that substituents, such as halogens, can be incorporated into the cyanophenyl ring system prior to the formation of the acrylate structure. This approach allows for the introduction of a wide array of functional groups onto the aromatic ring, which can then be used for further chemical transformations if desired.

Preparation of Structurally Related Cyanophenyl Acrylate Derivatives

A broad range of structurally related cyanophenyl acrylate derivatives can be synthesized by altering various components of the parent molecule. This includes modifying the substituent on the phenyl ring, changing the ester group, or adding substituents to the acrylate backbone.

One example is the synthesis of 4-cyanophenyl acrylate (CPA), which was prepared by reacting 4-cyanophenol with acryloyl chloride in the presence of a base. researchgate.net This positions the cyanophenyl group as the ester moiety rather than being attached to the beta-carbon of the acrylate.

Other related derivatives have been synthesized for specific applications, such as fluorescent cyanoacrylate derivatives for fingerprint visualization. nih.gov These are created through methods like Steglich esterification of cyanoacetic acid followed by Knoevenagel condensation. nih.gov While these are α-cyanoacrylates, the synthetic strategies highlight the chemical versatility of the cyano- and acrylate-functionalized scaffolds.

Table 2: Examples of Structurally Related Cyanophenyl Acrylate Derivatives

| Compound Name | Key Structural Difference | Synthetic Precursors | Reference |

|---|---|---|---|

| 4-Cyanophenyl acrylate | Cyanophenyl group is part of the ester | 4-Cyanophenol, Acryloyl chloride | researchgate.net |

| 4-Cyano-3-fluorophenyl 3-(4-hexoxy-3-methoxyphenyl)acrylate | Fluorine on cyanophenyl ring; complex aryl ester | 2-Fluoro-4-hydroxybenzonitrile, 3-(4-Hexoxy-3-methoxyphenyl)acrylic acid | asianpubs.org |

Exploration of Polyfunctional Adducts Derived from this compound

The carbon-carbon double bond in the acrylate moiety of this compound is susceptible to various addition reactions, leading to the formation of polyfunctional adducts. These reactions can be used to build more complex molecular architectures.

One significant application is in polymerization. For example, the structurally related monomer 4-cyanophenyl acrylate has been copolymerized with methyl methacrylate (B99206) using a free radical initiator to form copolymers. researchgate.net This demonstrates the ability of cyanophenyl acrylates to act as monomers in the synthesis of polymers with potentially unique optical or thermal properties.

The acrylate double bond is also a dienophile and can participate in cycloaddition reactions, such as the Diels-Alder reaction. While not specifically documented for this compound, urethane (B1682113) acrylates containing Diels-Alder adducts have been synthesized to create self-healing materials. mdpi.com This suggests that the acrylate core could be used to form thermally reversible crosslinks in polymers.

Coordination Chemistry and Metal Complexation

Ligand Properties of (E)-Methyl 3-(4-cyanophenyl)acrylate and its Derivatives

This compound and its derivatives possess multiple functional groups that can act as potential coordination sites for metal ions. These include the nitrogen atom of the cyano group (-C≡N) and the oxygen atoms of the acrylate (B77674) moiety (-CH=CH-C(=O)O-CH₃). The presence of these donor atoms allows these molecules to function as versatile ligands.

A notable derivative, Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, synthesized through the Morita-Baylis-Hillman (MBH) reaction, serves as a multifunctional ligand. mdpi.com In its metal complexes, spectroscopic evidence confirms that the oxygen atoms of the ester carbonyl group are involved in coordination with the central transition metal ions. mdpi.com The ability of these organic molecules to bind to metal ions is fundamental to the formation of coordination complexes with diverse geometries and properties. mdpi.com Transition metals, with their variable coordination modes and reactivity, readily form complexes with such organic ligands. mdpi.com

Synthesis and Characterization of Transition Metal Complexes with Cyanophenyl Acrylates

The synthesis of transition metal complexes with cyanophenyl acrylate derivatives has been systematically explored. A common method involves the reaction of a cyanophenyl acrylate ligand with various transition metal salts. For instance, complexes of Cr³⁺, Co³⁺, Ni²⁺, Mn²⁺, and Cu²⁺ have been synthesized using Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate as the ligand. mdpi.com

The general synthesis procedure involves preparing a solution of the ligand in a solvent like hot ethanol (B145695) and adding an aqueous solution of the respective transition metal salt (e.g., CoCl₃·6H₂O, NiCl₂·6H₂O, MnCl₂·2H₂O, CrCl₃·6H₂O, and CuCl₂·2H₂O) dropwise with continuous stirring. mdpi.com The pH of the reaction mixture is typically maintained around 10 by adding a few drops of a base like NaOH solution. The mixture is then refluxed for several hours until a solid product forms. mdpi.com The resulting complexes are then washed and dried. mdpi.com The yield for such syntheses has been reported to be in the range of 60–85%. mdpi.com

These newly synthesized complexes are characterized using a suite of analytical and spectroscopic techniques to confirm their structure and composition. mdpi.com These methods include:

Elemental Analysis: To determine the empirical formula and the ligand-to-metal ratio, which is often found to be 2:1. mdpi.com

Spectroscopic Techniques: UV-Visible, Fourier-Transform Infrared (FT-IR), Electrospray Ionization-Mass Spectrometry (ESI-MS), and Nuclear Magnetic Resonance (¹H NMR) are used to characterize the ligand and its complexes. mdpi.com

Powder X-ray Diffraction (XRD): This technique is employed to determine the crystal structure and class of the metal complexes. mdpi.com

| Compound | Molecular Formula | Formula Weight ( g/mol ) | Color | Yield (%) |

| Ligand (L) | C₁₂H₁₁NO₃ | 217.22 | White solid | - |

| [Cr(L)₂]Cl₃ | C₂₄H₂₂CrCl₃N₂O₆ | 604.80 | Green | 85 |

| [Co(L)₂]Cl₃ | C₂₄H₂₂CoCl₃N₂O₆ | 611.73 | Brown | 75 |

| [Ni(L)₂]Cl₂ | C₂₄H₂₂Cl₂N₂NiO₆ | 572.05 | Green | 70 |

| [Mn(L)₂]Cl₂ | C₂₄H₂₂Cl₂MnN₂O₆ | 568.29 | Off-white | 65 |

| [Cu(L)₂]Cl₂ | C₂₄H₂₂Cl₂CuN₂O₆ | 576.89 | Green | 60 |

| L = Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate | ||||

| Data sourced from a study on Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate complexes. mdpi.com |

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., UV-Vis d-d transitions)

Spectroscopic methods are crucial for elucidating the nature of the metal-ligand bond in coordination complexes. FT-IR and UV-Visible spectroscopy provide direct evidence of coordination.

FT-IR Spectroscopy: A comparison of the FT-IR spectra of the free ligand and its metal complexes reveals key changes. For example, in the complexes of Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, a noticeable shift in the vibration frequency of the ester carbonyl group (C=O) is observed. mdpi.com This change confirms that the oxygen atom of the carbonyl group is a coordination site. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the electronic transitions within the metal's d-orbitals. libretexts.org Upon complexation, new absorption bands that are absent in the free ligand's spectrum appear. mdpi.com For the transition metal complexes of Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, characteristic bands in the region of 360–372 nm are observed. mdpi.com These bands, which have low molar absorptivity coefficients, are assigned to d-d transitions within the metal centers. mdpi.comlibretexts.org The energy of these transitions is influenced by the metal ion and the ligand field. ethz.ch

| Compound | λmax (nm) | Assignment |

| Ligand (L) | 280 | π → π |

| [Cr(L)₂]Cl₃ | 275, 360 | π → π, d-d transition |

| [Co(L)₂]Cl₃ | 278, 365 | π → π, d-d transition |

| [Ni(L)₂]Cl₂ | 285, 372 | π → π, d-d transition |

| [Mn(L)₂]Cl₂ | 282, 368 | π → π, d-d transition |

| [Cu(L)₂]Cl₂ | 288, 370 | π → π, d-d transition |

| L = Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate | ||

| Data sourced from a study on Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate complexes. mdpi.com |

Coordination Modes and Geometries of Metal-Cyanophenyl Acrylate Complexes

The coordination number and the nature of the metal ion and ligand determine the geometry of the resulting complex. libretexts.org For the complexes formed with the derivative Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, computational studies using the semi-empirical PM6 method have been used to propose the most suitable geometries. mdpi.com

In these complexes, each metal ion is coordinated by two ligand molecules. mdpi.com The coordination is established through the oxygen atoms of the ester carbonyl group. mdpi.com The proposed geometries vary depending on the central metal ion:

Octahedral Geometry: Cr³⁺ and Co³⁺ complexes are suggested to possess an octahedral geometry. mdpi.com

Square Planar Geometry: The Ni²⁺ complex is proposed to have a square planar geometry. mdpi.com

Tetrahedral Geometry: Mn²⁺ and Cu²⁺ complexes are believed to adopt a tetrahedral geometry. mdpi.com

Powder XRD analysis further helps in confirming the crystal structures, revealing different crystal classes for the various metal complexes. For instance, cubic crystal classes were observed for the Cr³⁺ and Co³⁺ complexes, while hexagonal, orthorhombic, and monoclinic classes were found for the Ni²⁺, Mn²⁺, and Cu²⁺ complexes, respectively. mdpi.com

Potential for Catalytic Applications of Metal Complexes

While the primary focus of some studies on cyanophenyl acrylate metal complexes has been on their biological activities, such as antibacterial and antioxidant properties, the broader class of metal complexes is well-known for its catalytic potential. mdpi.comebrary.net Transition metal complexes are widely used as catalysts in various organic reactions due to their ability to exist in multiple oxidation states and their flexible coordination environments. ebrary.net

Potential catalytic applications for metal complexes, including those with acrylate-containing ligands, include:

Oxidation Reactions: Metal complexes can catalyze the oxidation of various substrates. ebrary.net

Hydrogenation Reactions: Polymer-supported metal complexes have shown high activity in the hydrogenation of organic compounds. ebrary.net

C-C Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. mdpi.com Metal-assisted coupling of CO₂ and ethylene (B1197577) to form acrylates has also been investigated. researchgate.net

Polymerization: Iron-based catalysts are used in atom transfer radical polymerization (ATRP) of acrylates. researchgate.net

Although specific catalytic applications for this compound complexes are not extensively documented in the reviewed literature, their structural features suggest they could be investigated for such roles in the future.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic compounds in solution. Both ¹H and ¹³C NMR have been employed to elucidate the structure of (E)-Methyl 3-(4-cyanophenyl)acrylate.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), exhibits characteristic signals. The protons on the aromatic ring appear as a multiplet in the downfield region. publish.csiro.au The two vinylic protons of the acrylate (B77674) moiety are observed as distinct doublets. The large coupling constant (J value, typically around 16 Hz) between these two protons is definitive proof of the (E) or trans configuration of the double bond. publish.csiro.au A sharp singlet in the upfield region corresponds to the three protons of the methyl ester group. publish.csiro.au

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment. The spectrum of this compound shows distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring, the vinylic carbons, the nitrile carbon, and the methyl carbon of the ester. publish.csiro.au The chemical shifts are consistent with the presence of these functional groups.

Interactive Data Table: NMR Data for this compound in CDCl₃

| ¹H NMR | ¹³C NMR | |||

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment | Chemical Shift (δ) [ppm] | Assignment |

| 7.69-7.61 | m | 4H (aromatic) | 166.6 | C=O (ester) |

| 7.58 | d, J=16.1 Hz | 1H (vinylic) | 142.5 | Vinylic C |

| 6.51 | d, J=16.0 Hz | 1H (vinylic) | 138.8 | Aromatic C |

| 3.82 | s | 3H (methyl ester) | 132.7 | Aromatic CH |

| 128.5 | Aromatic CH | |||

| 121.5 | Vinylic C | |||

| 118.4 | C≡N | |||

| 113.6 | Aromatic C | |||

| 52.0 | O-CH₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to its key functional groups. A prominent peak would be observed for the C≡N (nitrile) stretching vibration. Another strong absorption would arise from the C=O (carbonyl) stretching of the ester group. The C=C stretching of the acrylate double bond and the aromatic ring would also be present. Additionally, C-H stretching vibrations from the aromatic ring and the methyl group, as well as C-O stretching from the ester linkage, would be identifiable.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering differ from those for IR absorption, often making symmetric vibrations more prominent. For this compound, the symmetric stretching of the aromatic ring and the C=C double bond are expected to give strong signals in the Raman spectrum. The C≡N stretch is also typically Raman active.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| C≡N | Stretch | ~2230-2210 | Medium | Strong |

| C=O (ester) | Stretch | ~1725-1705 | Strong | Medium |

| C=C (alkene) | Stretch | ~1640-1620 | Medium | Strong |

| C=C (aromatic) | Stretch | ~1600, 1500 | Medium-Weak | Strong |

| C-O (ester) | Stretch | ~1300-1000 | Strong | Medium |

| C-H (aromatic) | Stretch | ~3100-3000 | Medium | Strong |

| C-H (vinylic) | Stretch | ~3080-3010 | Medium | Strong |

| C-H (methyl) | Stretch | ~2960-2850 | Medium | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. Common fragmentation pathways for this molecule would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, or the entire methoxycarbonyl group (-COOCH₃). Cleavage at the bond between the phenyl ring and the acrylate moiety is also a plausible fragmentation route. A published mass spectrum shows a molecular ion peak at m/z 187, with other significant fragments at m/z 186 (loss of H), 155, 127, and 101, corresponding to various fragmentation pathways. publish.csiro.au

Interactive Data Table: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 187 | 55 | [M]⁺ |

| 186 | 87 | [M-H]⁺ |

| 155 | - | [M-CH₃OH]⁺ or [M-OCH₃]⁺ |

| 127 | 90 | [M-COOCH₃]⁺ |

| 101 | 78 | [C₇H₅N]⁺ |

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Powder X-ray Diffraction (PXRD): When single crystals are not available, powder XRD can be used to analyze a microcrystalline sample. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification. While generally not used for de novo structure determination of complex organic molecules, it can be used to confirm if a synthesized powder corresponds to a known crystal structure or to study polymorphism. core.ac.uk

Advanced Spectroscopic Techniques for Mechanistic Insights

Beyond routine structural characterization, advanced spectroscopic techniques can be employed to gain deeper insights into the reactivity and electronic properties of this compound. For instance, theoretical studies using Density Functional Theory (DFT) have been employed to investigate the reaction mechanisms of similar compounds. A study on the cyclization reaction of (E)-methyl 3-(2-aminophenyl)acrylate utilized DFT calculations to explore the roles of the substrate and solvent in the reaction mechanism. nih.gov Such computational approaches, often combined with experimental data, can provide a detailed understanding of reaction pathways, transition states, and the electronic factors governing reactivity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT B3LYP) for Electronic Structure and Geometry Optimization

No specific studies reporting the use of quantum chemical calculations, such as DFT with the B3LYP functional, for the geometry optimization and electronic structure analysis of (E)-Methyl 3-(4-cyanophenyl)acrylate have been found. Such calculations would typically provide valuable data on bond lengths, bond angles, dihedral angles, molecular orbital energies (HOMO-LUMO), and the electrostatic potential map. For similar conjugated systems, these calculations often confirm a high degree of planarity, which is crucial for understanding their electronic and optical properties. For instance, studies on related acrylate (B77674) derivatives often show that the phenyl ring and the acrylate moiety are nearly coplanar, facilitating π-electron delocalization.

Prediction of Spectroscopic Properties (e.g., IR, UV-Vis) using Computational Models

There is no available literature presenting computationally predicted spectroscopic data (IR, UV-Vis) for this compound. The prediction of vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra) using methods like Time-Dependent DFT (TD-DFT) is a common practice that allows for the assignment of experimental spectral features. For this molecule, theoretical IR spectra would help identify characteristic vibrational modes, such as the C≡N stretch of the cyano group, the C=O stretch of the ester, and the C=C stretch of the acrylate. Predicted UV-Vis spectra would provide insights into the electronic transitions responsible for its absorption profile, which is expected to be in the UV region due to the extended conjugated system.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

A search of the scientific literature did not yield any studies on the molecular dynamics (MD) simulations of this compound. MD simulations are employed to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions in condensed phases. For this compound, simulations could reveal the rotational freedom around single bonds, the preferred conformations in different solvents, and how molecules pack in a solid-state or aggregate in solution, driven by interactions such as π-π stacking of the phenyl rings.

Computational Modeling of Reaction Mechanisms and Transition States

While the reaction mechanisms of acrylates, particularly in polymerization, have been studied computationally, no specific modeling of reaction mechanisms and transition states involving this compound was found. Computational modeling could be used to investigate various reactions, such as its synthesis (e.g., the Heck or Wittig reaction), hydrolysis, or its participation in cycloaddition or polymerization reactions. Such studies would involve locating transition state structures and calculating activation energies to provide a deeper understanding of the reaction kinetics and pathways.

In Silico Design of Novel Derivatives with Tailored Properties

There are no published reports on the in silico design of novel derivatives based on the this compound scaffold. This approach typically uses computational methods to predict how structural modifications would affect the molecule's properties (e.g., electronic, optical, or biological activity). By systematically altering functional groups on the phenyl ring or modifying the acrylate portion, researchers could theoretically screen for new molecules with enhanced characteristics for specific applications, such as in polymers, dyes, or pharmacologically active agents, before undertaking their synthesis.

Applications in Advanced Materials Science

Development of Organic Electronic Materials

Organic electronic materials have garnered significant interest due to their potential for use in low-cost, flexible, and large-area electronic devices. sigmaaldrich.comresearchgate.net The performance of these materials is highly dependent on the molecular structure of their components. Compounds like (E)-Methyl 3-(4-cyanophenyl)acrylate serve as building blocks for polymers used in organic electronics, where the strong electron-withdrawing nature of the cyano group can be utilized to tune the electronic properties of the resulting materials. researchgate.net This allows for the design of semiconductors with specific energy levels suitable for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). sigmaaldrich.comresearchgate.net

Cyanophenyl acrylates are pivotal in the development of liquid crystalline materials. The rigid, polar cyanophenyl group often acts as a mesogen, the fundamental unit that induces liquid crystal phases. When incorporated into a polymer structure, typically as a side chain, these mesogenic groups can self-assemble into ordered phases (e.g., smectic or nematic) between their crystalline and isotropic liquid states.

Several cyanophenyl acrylate (B77674) derivatives have been synthesized for this purpose. For instance, molecules such as 6-(4-(4-cyanophenyl)phenoxy)hexyl methacrylate (B99206) and 4-(4'-cyanobiphenyl-4-yloxy)-butyl acrylate are used to create side-chain liquid crystalline homopolymers and block copolymers. sigmaaldrich.compolymersource.ca These polymers combine the properties of liquid crystals with the processability of polymers, making them suitable for various applications.

Research into polymer-dispersed liquid crystal (PDLC) films has shown that doping with cyano mono-acrylate monomers significantly affects the electro-optical properties and micro-structures of the films. mdpi.com The introduction of these liquid crystalline monomers can lead to new functionalities and high-performance devices like light shutters, smart windows, and dimming glasses. mdpi.com The polarity and structure of the cyanophenyl acrylate monomers influence the polymer network's pore size and the device's driving voltage. mdpi.com

Table 1: Examples of Liquid Crystalline Materials Derived from Cyanophenyl Acrylates

| Compound Name | Application | Reference |

|---|---|---|

| 6-(4-(4-Cyanophenyl)phenoxy)hexyl methacrylate | Synthesis of side-chain liquid crystalline homopolymers and block copolymers. | sigmaaldrich.com |

| 4-(4'-Cyanobiphenyl-4-yloxy)-butyl acrylate | Used in the creation of polymers with liquid crystalline properties. | polymersource.ca |

| Cyano mono-acrylate monomer | Dopant in polymer-dispersed liquid crystal (PDLC) films to modify electro-optical properties. | mdpi.com |

| Acrylate-terminated mesogenic groups | Grafted onto polysiloxane backbones to form smectic-A phase liquid crystalline elastomers. | rsc.org |

The optoelectronic properties of materials derived from this compound are linked to its molecular structure. The conjugated system, which includes the phenyl ring, the carbon-carbon double bond, and the carbonyl group, allows for π-electron delocalization. nih.gov The presence of the strongly electron-withdrawing cyano group further influences the electronic energy levels of the molecule. researchgate.net

In the context of polymer semiconductors, cyano-functionalized units are strategically incorporated into copolymers to lower the frontier molecular orbital (FMO) energy levels. researchgate.net This tuning of electronic properties is crucial for creating efficient organic solar cells. Studies on polymer-dispersed liquid-crystal (PDLC) films have demonstrated that the inclusion of cyano acrylate monomers directly impacts the electro-optical response of the devices. mdpi.com Specifically, the concentration of the cyano monomer can alter the threshold voltage and response time of the PDLC film, highlighting the role of these compounds in creating materials for optoelectronic applications. mdpi.com

Polymeric Materials for Functional Applications

This compound and its analogues are valuable monomers for synthesizing functional polymers. The acrylate group is highly reactive and readily participates in polymerization reactions, particularly free radical polymerization. evitachem.com This allows for its incorporation into various polymer backbones, creating materials with tailored properties for specific high-performance applications.

High-performance polymers (HPPs) are characterized by their exceptional mechanical properties, chemical resistivity, and, crucially, thermal stability, often stemming from high aromatic content in the polymer backbone. nih.gov The incorporation of cyanophenyl acrylate monomers into polymer chains can significantly enhance their thermal stability.

Table 2: Thermal Properties of 4-Cyanophenyl Acrylate (CPA) and Methyl Methacrylate (MMA) Copolymers

| Property | Observation | Reference |

|---|---|---|

| Thermal Stability | Increases with an increase in the mole fraction of CPA in the copolymer. | researchgate.net |

| Decomposition Onset | Copolymers are stable up to 250 °C. | researchgate.net |

| Total Weight Loss | Occurs at approximately 400 °C. | researchgate.net |

Acrylate-based polymers are widely used in the formulation of coatings and adhesives due to their excellent adhesion, durability, and versatility. nih.gov Cyanophenyl acrylates, including this compound, can be used as comonomers in the synthesis of specialized polymers for these applications. Ethyl 2-(4-cyanophenyl)acrylate, a closely related compound, has been explored for use in light-sensitive materials for coatings and adhesives. evitachem.com

By copolymerizing this compound with other monomers like methyl methacrylate, it is possible to create materials that combine the desirable properties of standard acrylics with enhanced features. researchgate.net For example, the increased thermal stability and rigidity imparted by the cyanophenyl group can lead to coatings with higher heat resistance and improved mechanical strength. researchgate.net In the field of adhesives, cyanoacrylates are known for their rapid curing and high bond strength. adezif.compermabond.com While "superglues" are typically simple alkyl cyanoacrylates, the incorporation of more complex monomers like cyanophenyl acrylates into hybrid formulations can produce structural adhesives with tailored properties, such as improved temperature resistance and bond strength to a wider variety of substrates. intertronics.co.uk

Role as a Synthetic Intermediate in Fine Chemicals and Specialty Materials

Beyond its direct use in polymerization, this compound is a versatile synthetic intermediate for the production of a wide range of fine chemicals and specialty materials. evitachem.com Its utility stems from the multiple reactive sites within its structure: the carbon-carbon double bond, the methyl ester group, and the cyano group. Each of these can be selectively targeted to create new molecules with distinct functionalities.

The carbon-carbon double bond can undergo various addition reactions, such as hydrogenation to produce a saturated derivative, or participate in cycloaddition reactions. The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid, (E)-3-(4-cyanophenyl)acrylic acid, or undergo transesterification with other alcohols to create different ester derivatives. The cyano group is also a key functional handle; it can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine (an aminomethyl group). These transformations allow chemists to convert the initial acrylate into a diverse array of compounds, which can then serve as building blocks for pharmaceuticals, agrochemicals, and other complex organic molecules. evitachem.com

Table 3: Potential Transformations of this compound as a Synthetic Intermediate

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Carbon-Carbon Double Bond | Hydrogenation | Saturated Phenylpropionate Derivatives |

| Addition Reactions (e.g., Halogenation) | Functionalized Phenylpropionate Derivatives | |

| Methyl Ester | Hydrolysis | Carboxylic Acids |

| Transesterification | Different Ester Derivatives | |

| Cyano Group | Hydrolysis | Carboxylic Acids, Amides |

| Reduction | Primary Amines |

Future Research Directions and Emerging Trends

Exploration of Sustainable Synthetic Routes

The development of environmentally friendly and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research into (E)-Methyl 3-(4-cyanophenyl)acrylate is expected to prioritize the exploration of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the application of biocatalysis . Enzymatic reactions, for instance, offer high selectivity and operate under mild conditions, thereby reducing the environmental impact. The use of enzymes such as lipases for the transesterification of precursor molecules could provide a greener alternative to traditional chemical synthesis. researchgate.net Research in this area would involve screening for suitable enzymes, optimizing reaction conditions, and developing efficient downstream processing techniques.

Another emerging trend is the use of photocatalysis in organic synthesis. Photocatalytic methods can facilitate chemical transformations using light as an energy source, often with high efficiency and selectivity. cmu.edu The development of photocatalytic pathways for the synthesis of this compound could lead to more sustainable and atom-economical processes.

Furthermore, the principles of green chemistry can be applied to existing synthetic methods. This includes the use of safer solvents, the development of catalyst-free reactions, and the optimization of reaction parameters to improve energy efficiency and reduce the formation of byproducts. nih.gov A comparative analysis of different sustainable synthetic approaches is presented in the table below.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme stability and cost, optimization of reaction parameters. |

| Photocatalysis | Use of light as a renewable energy source, high efficiency. | Development of suitable photocatalysts, control of reaction pathways. |

| Green Chemistry | Use of safer solvents, catalyst-free reactions, improved energy efficiency. | Designing efficient catalyst-free systems, finding effective green solvents. |

Integration into Supramolecular Assemblies and Smart Materials

The unique molecular structure of this compound, featuring a polar cyano group and a conjugated π-system, makes it an excellent candidate for the construction of supramolecular assemblies and smart materials.

The presence of the cyanophenyl group is particularly significant as it can participate in various non-covalent interactions, including dipole-dipole interactions and π-π stacking. These interactions are fundamental to the self-assembly of molecules into well-ordered supramolecular structures. Future research could focus on designing and synthesizing novel supramolecular architectures based on this compound, such as liquid crystals, gels, and molecular containers. nih.govresearchgate.net For example, the incorporation of this molecule into liquid crystalline phases could lead to materials with tunable optical and electronic properties. mdpi.com

Moreover, the integration of this compound into "smart" materials that respond to external stimuli like light, temperature, or electric fields is a burgeoning area of research. The responsiveness of the cyanophenyl group to changes in its environment could be harnessed to create materials with switchable properties. For instance, its incorporation into liquid crystal elastomers could result in materials that exhibit shape-memory effects or color changes in response to external triggers. vulcanchem.com

| Supramolecular Structure / Smart Material | Potential Application | Key Design Considerations |

| Liquid Crystals | Displays, sensors, optical switches. | Control of molecular alignment, thermal stability. |

| Organogels | Drug delivery, environmental remediation. | Gelation mechanism, mechanical properties. |

| Responsive Materials | Actuators, sensors, smart coatings. | Stimulus-response mechanism, reversibility. |

Investigation of Photophysical Properties and Applications

The conjugated system of this compound suggests that it possesses interesting photophysical properties that are yet to be fully explored. A thorough investigation of its absorption, emission, and photochemical behavior could unlock a range of applications.

Future studies should focus on characterizing the UV-Vis absorption and fluorescence emission of the molecule. The presence of the electron-withdrawing cyano group and the electron-donating methoxycarbonyl group attached to the conjugated system could lead to intramolecular charge transfer (ICT) upon photoexcitation. nih.gov This phenomenon can result in fluorescence that is highly sensitive to the polarity of the surrounding environment, making the compound a potential candidate for use as a fluorescent probe to study microenvironments in biological systems or polymer matrices.

Another critical area of investigation is the photochemical reactivity of this compound. Cinnamate (B1238496) derivatives are well-known for undergoing [2+2] photodimerization upon exposure to UV light. researchgate.netvulcanchem.com This reversible reaction can be exploited to create photo-responsive materials, such as self-healing polymers and photolithographic materials. The efficiency and selectivity of the photodimerization of this compound, as well as the competing process of E/Z photoisomerization, should be systematically studied. nih.gov

| Photophysical Property | Potential Application | Research Focus |

| Fluorescence | Fluorescent probes, bio-imaging. | Intramolecular charge transfer, solvatochromism. |

| Photodimerization | Self-healing materials, data storage. | Reaction kinetics, quantum yield, reversibility. |

| Photoisomerization | Molecular switches, photo-responsive polymers. | Isomerization dynamics, photostationary state. |

Design of Next-Generation Functional Polymers and Composites

The acrylate (B77674) functionality of this compound makes it a versatile monomer for the synthesis of novel functional polymers and composites. Its incorporation into polymer chains can impart unique optical, thermal, and mechanical properties.

Future research should explore the homopolymerization and copolymerization of this compound. The resulting polymers, with their cyanophenyl side chains, are expected to exhibit interesting properties such as high refractive indices and good thermal stability. nih.gov These characteristics are highly desirable for applications in optical materials, including lenses, optical films, and coatings. researchgate.netnih.gov The copolymerization with other functional monomers would allow for the fine-tuning of the polymer properties to meet the demands of specific applications. nih.gov

Furthermore, this compound can be utilized as a functional component in the fabrication of advanced polymer composites . By incorporating this molecule into a polymer matrix, it is possible to enhance the performance of the composite material. For example, its presence could improve the interfacial adhesion between the polymer and reinforcing fillers or introduce new functionalities, such as photo-responsiveness or enhanced dielectric properties.

| Polymer/Composite Type | Potential Properties | Target Applications |

| Homopolymers | High refractive index, thermal stability. | Optical lenses, anti-reflective coatings. |

| Copolymers | Tunable optical and mechanical properties. | Specialty optical films, functional coatings. |

| Polymer Composites | Enhanced mechanical strength, new functionalities. | High-performance materials, smart composites. |

Expanding the Scope of Catalytic Applications

While the primary research focus on this compound has been on its potential in materials science, its unique electronic and structural features also suggest intriguing possibilities in the field of catalysis.

The presence of the electron-withdrawing cyano group can influence the reactivity of the acrylate double bond. researchgate.net This electronic modulation could be harnessed in asymmetric catalysis , where the molecule could act as a prochiral substrate for the synthesis of chiral compounds. Future research could explore the development of catalytic systems that can achieve high enantioselectivity in reactions involving this compound.

Another avenue for investigation is the use of this compound or its derivatives as ligands in transition metal catalysis . The cyano group can coordinate to metal centers, and the conjugated system can participate in electronic interactions, potentially influencing the activity and selectivity of the catalyst. The synthesis of novel ligands based on the this compound scaffold could lead to the development of new and more efficient catalysts for a variety of organic transformations.

Finally, the incorporation of this compound into polymeric catalysts represents an emerging trend. By polymerizing this functional monomer, it is possible to create catalytic materials that combine the advantages of homogeneous and heterogeneous catalysis, such as high activity and easy separation and recyclability. acs.org

| Catalytic Application | Research Direction | Potential Impact |

| Asymmetric Catalysis | Development of enantioselective reactions. | Access to new chiral building blocks. |

| Ligand Design | Synthesis of novel transition metal complexes. | Improved catalytic activity and selectivity. |

| Polymeric Catalysts | Creation of recyclable and robust catalysts. | More sustainable and cost-effective chemical processes. |

Q & A

Q. What synthetic methodologies are most effective for preparing (E)-Methyl 3-(4-cyanophenyl)acrylate with high stereochemical purity?

The compound is commonly synthesized via palladium-catalyzed cross-coupling reactions. For example, a Heck reaction between 4-bromobenzonitrile and methyl acrylate yields the product with 47% efficiency after column chromatography purification . Key parameters include catalyst selection, reaction time, and temperature control. Characterization via NMR (e.g., δ = 7.58–7.67 ppm for aromatic protons) and HRMS ([M+H]: 188.0703) confirms purity and stereochemistry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR identify proton environments and carbon frameworks (e.g., acrylate ester signals at δ ~3.8 ppm for methyl groups) .

- IR : Stretching frequencies (e.g., ν ~1720 cm) confirm ester carbonyl groups .

- HRMS : Validates molecular weight (e.g., [M+H]: 188.0706 calculated vs. 188.0703 observed) .

Q. How can column chromatography be optimized for purifying this compound?

Use silica gel with gradient elution (e.g., hexane/ethyl acetate). Monitor fractions via TLC (R ~0.3–0.5 in 3:1 hexane:EtOAc). Adjust solvent polarity based on compound polarity and co-eluting impurities .

Advanced Research Questions

Q. How do crystallographic studies resolve conformational ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (e.g., SHELX programs) determines bond lengths, angles, and torsion angles. For example, in related acrylates, the (E)-configuration is confirmed by C=C bond lengths (~1.34 Å) and planar geometry . Parameters like R-factor (<0.06) and data-to-parameter ratios (>12:1) ensure reliability . Disorder in crystal lattices (e.g., bromine substituents) requires refinement with occupancy constraints .

Q. What strategies address contradictions between spectroscopic and crystallographic data for this compound?

- Validation : Cross-check NMR-derived dihedral angles with X-ray torsion angles (e.g., acrylate group planarity).

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

- Multi-technique Analysis : Pair UV-Vis data (e.g., λ ~300 nm for π→π transitions) with TD-DFT simulations to confirm electronic transitions .

Q. How do substituents on the phenyl ring influence intermolecular interactions in solid-state structures?

Electron-withdrawing groups (e.g., -CN) enhance π-π stacking (e.g., centroid distances ~3.8 Å in 4-cyanophenyl derivatives) . Hydrogen bonding with ester carbonyls (e.g., C=O⋯H-C interactions) stabilizes crystal packing . Compare with methoxy or hydroxyl substituents, which introduce O-H⋯O hydrogen bonds .

Q. What role do metal complexes of this compound play in tuning biological or catalytic activity?

The acrylate’s α,β-unsaturated ester moiety acts as a bidentate ligand. UV-Vis studies (e.g., d-d transitions at ~450 nm) and magnetic susceptibility data reveal octahedral geometries in transition metal complexes . Such complexes show enhanced radical scavenging activity compared to the free ligand .

Methodological Recommendations

- Crystallography : Use SHELXL for refinement and PLATON for validating intermolecular interactions .

- Synthesis : Optimize Heck reaction conditions (e.g., Pd(OAc), PPh, DMF, 80°C) to minimize stereoisomer byproducts .

- Data Analysis : Employ Mercury software for visualizing hydrogen-bonding networks and packing diagrams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.